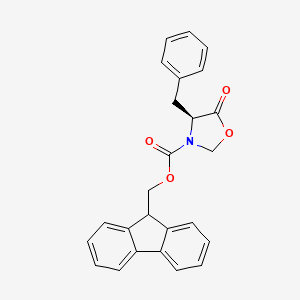

9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate” is a complex organic molecule. It is related to the fluorene family of compounds, which are polycyclic aromatic hydrocarbons .

Synthesis Analysis

The synthesis of fluorene derivatives often involves the use of air oxidation . For example, 9-fluorenones can be obtained from 9H-fluorenes by aerobic oxidation under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis

The molecular structure of fluorene derivatives can be quite complex. For instance, a related compound, N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]lysine, has a molecular formula of C21H24N2O4 .Chemical Reactions Analysis

The chemical reactions involving fluorene derivatives can be quite diverse. For instance, 9H-fluorenes can undergo air oxidation to form 9-fluorenones .Scientific Research Applications

Regioselectivity in Cycloaddition Reactions

Novikov et al. (2006) discussed the regioselectivity of 1,3-dipolar cycloaddition involving fluorinated fluoren-9-iminium ylides with heteroelement-containing dipolarophiles. This study provides a quantum-chemical analysis based on DFT, highlighting how the cycloaddition leads preferentially to 2,2-difluoro-substituted adducts, which can be significant in designing regioselective synthetic routes for complex organic molecules (Novikov et al., 2006).

Pseudopeptide Foldamers

Tomasini et al. (2003) explored the construction of pseudopeptide foldamers using a conformationally restricted building block similar to the chemical entity . This work showcases the potential of such molecules in developing novel foldameric structures that could serve as robust templates for diverse applications, indicating a pathway for designing biomimetic materials with specific functions (Tomasini et al., 2003).

Protection Groups in Synthesis

Gioeli and Chattopadhyaya (1982) highlighted the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy groups during the synthesis of complex organic molecules, demonstrating its utility in conjunction with various other protecting groups. This study underscores the importance of selecting appropriate protection strategies in synthetic chemistry, particularly in the synthesis of peptides and nucleotide analogs (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

Future Directions

properties

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24-23(14-17-8-2-1-3-9-17)26(16-30-24)25(28)29-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGUTGFRFSAHNN-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(C(=O)O1)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N([C@H](C(=O)O1)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)

![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)

![1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)

![7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2751435.png)